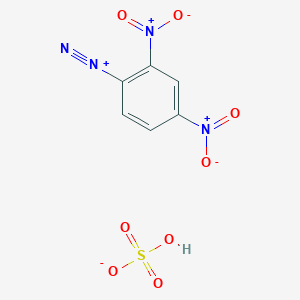
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is a chemical compound with the molecular formula C₆H₄N₄O₈S. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N₂⁺) attached to an aromatic ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 2,4-dinitroaniline. The process includes the following steps:
Nitration of Benzene: Benzene is nitrated to form 2,4-dinitrobenzene.
Reduction: 2,4-dinitrobenzene is reduced to 2,4-dinitroaniline.
Diazotization: 2,4-dinitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to stabilize the diazonium ion and prevent its decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: Phenols or aromatic amines in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dinitrobenzene-1-diazonium hydrogen sulfate
- 1,3-Dinitrobenzene-1-diazonium hydrogen sulfate
- 4-Nitrobenzene-1-diazonium hydrogen sulfate
Uniqueness
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is unique due to the presence of two nitro groups at the 2 and 4 positions on the benzene ring. This arrangement enhances its reactivity and makes it suitable for specific chemical reactions that other diazonium salts may not undergo as efficiently.
Properties
CAS No. |
64445-49-4 |
|---|---|
Molecular Formula |
C6H4N4O8S |
Molecular Weight |
292.19 g/mol |
IUPAC Name |
2,4-dinitrobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H3N4O4.H2O4S/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
SYCWFHQNANTWON-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















